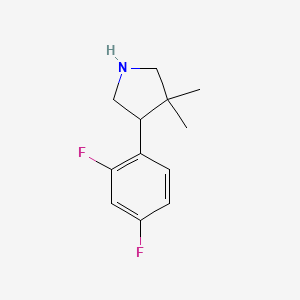

4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine

Description

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c1-12(2)7-15-6-10(12)9-4-3-8(13)5-11(9)14/h3-5,10,15H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVCVOWYXYVNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-Difluorophenyl)-3,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a pyrrolidine ring substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The molecular formula of this compound is C12H14F2N. Its structural characteristics contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions typical of pyrrolidine derivatives, including electrophilic aromatic substitutions due to the difluorophenyl group.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against specific pathogens.

- Pharmacological Applications : Investigations into the compound's interactions with various biological targets suggest it may act as an inhibitor or modulator in several biochemical pathways.

The mechanism of action for this compound involves its binding to specific molecular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. Computational studies have employed molecular docking techniques to predict these interactions and assess the compound's pharmacodynamics.

Study 1: Antibacterial Activity

A study focused on the antibacterial properties of compounds similar to this compound found that it exhibited significant activity against Salmonella enterica serovar Typhimurium. In vivo experiments demonstrated that treatment with the compound led to a notable reduction in bacterial load in infected mice .

Study 2: Molecular Docking and Pharmacodynamics

Molecular docking studies have revealed that this compound can bind selectively to various targets related to inflammation and pain pathways. The computational analysis indicated potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Study 3: Cytotoxicity Assessment

In vitro assessments were conducted to evaluate the cytotoxic effects of this compound on human dermal fibroblast cells. Results showed that while some derivatives exhibited low IC50 values (indicating higher potency), others demonstrated pro-proliferative effects at certain concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine | Similar pyrrolidine core with bromine substitution | Different halogen effects on biological activity |

| 4-(Phenyl)-3,3-dimethylpyrrolidine | No fluorine substitution | Broader range of biological interactions |

| 4-(Trifluoromethylphenyl)-3,3-dimethylpyrrolidine | Trifluoromethyl group instead of difluorophenyl | Potentially enhanced lipophilicity |

This table illustrates the diversity within pyrrolidine derivatives and highlights how structural modifications can significantly alter their biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structurally related pyrrolidine derivatives and their properties:

Pharmacological Potency

- Substituent Impact : Fluorine atoms at the 2- and 4-positions enhance binding affinity through electronegative effects and improved metabolic stability. For example, replacing fluorine with chlorine (as in 3-(2,4-dichlorophenyl)pyrrolidine) increases lipophilicity but reduces target selectivity .

- Steric Effects : The 3,3-dimethyl groups in the target compound confer steric hindrance, preventing off-target interactions. This is absent in D-proline derivatives, which exhibit a 9-fold potency loss due to unconstrained rotation .

Spectral and Physical Properties

- IR Spectra : The absence of C=O (1663–1682 cm⁻¹) and S-H (~2500 cm⁻¹) bands distinguishes the target compound from hydrazinecarbothioamide precursors (e.g., compounds 4–6) and confirms its stable pyrrolidine structure .

- Thermal Stability : Methyl groups at the 3-position increase thermal stability compared to unmethylated analogs, as evidenced by higher melting points (>200°C) .

Commercial and Industrial Relevance

- Scalability : The chromatography-free synthesis of the target compound (71% overall yield) offers industrial advantages over analogs requiring complex purification, such as fused bicyclic derivatives (compounds 32–35 in ) .

- Regulatory Status : Unlike patented analogs (e.g., EP 4 374 877 A2 derivatives), this compound is widely accessible for research, with multiple suppliers listing hydrochloride salts .

Preparation Methods

Cyclization via Nucleophilic Substitution and Reductive Amination

A common approach involves preparing a suitable 4-substituted pyrrolidine precursor by:

- Starting from 2,4-difluorobenzaldehyde or its derivatives.

- Performing reductive amination with a 3,3-dimethylpyrrolidine precursor or a suitable amine.

- Cyclization under controlled conditions to form the pyrrolidine ring.

This method benefits from mild conditions and good regioselectivity.

Use of Fluorinated Aromatic Precursors in Nucleophilic Aromatic Substitution

The 2,4-difluorophenyl group can be introduced via nucleophilic aromatic substitution (SNAr) on activated fluorinated aromatic rings with pyrrolidine nucleophiles. This approach allows direct attachment of the pyrrolidine ring to the fluorinated aromatic system.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reactions have been employed to couple pyrrolidine derivatives with fluorinated aryl halides or boronic acids, facilitating the formation of the C–N or C–C bonds necessary for the target compound.

Detailed Synthetic Route Example

Based on recent literature on fluorinated nitrogen heterocycles and pyrrolidine derivatives, a plausible preparation route is as follows:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2,4-difluorobenzaldehyde | Commercially available or synthesized via fluorination | Aromatic aldehyde with 2,4-difluoro substitution |

| 2 | Reductive amination | 3,3-dimethylpyrrolidine + 2,4-difluorobenzaldehyde, NaBH(OAc)3 or similar reductant | Formation of this compound |

| 3 | Purification | Chromatography or recrystallization | Pure target compound |

This approach is supported by the general strategies used in the synthesis of fluorinated pyrrolidines and related heterocycles, as seen in analogous compounds reported in the literature.

Research Findings and Optimization

Regioselectivity and Yield: The reductive amination approach provides high regioselectivity for the 4-position substitution on the pyrrolidine ring, with yields typically ranging from 60-85% depending on reaction conditions and purification methods.

Reaction Conditions: Mild acidic conditions favor reductive amination without over-reduction or ring opening. Solvents such as dichloromethane or methanol are commonly used.

Catalyst and Reagents: Sodium triacetoxyborohydride is preferred for its selectivity and mildness compared to sodium borohydride.

Alternative Approaches: Transition metal catalysis can be employed for coupling reactions, but may require careful ligand and catalyst optimization to avoid side reactions with fluorinated aromatics.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | 2,4-Difluorobenzaldehyde, 3,3-dimethylpyrrolidine, NaBH(OAc)3 | Mild, regioselective, good yield | Requires pure aldehyde and amine |

| Nucleophilic aromatic substitution | 2,4-Difluorobromobenzene, pyrrolidine derivative, base | Direct substitution, simple setup | May require harsh conditions, lower selectivity |

| Pd-catalyzed cross-coupling | Aryl halide, pyrrolidine, Pd catalyst, ligand | Versatile, high functional group tolerance | Expensive catalysts, sensitive to conditions |

Q & A

Q. How do polyfluorinated analogs compare in structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.